1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
Description
This compound is a dihydrochloride salt of a propan-2-ol derivative featuring a piperazine core substituted with a 4-methoxyphenyl group and an ethoxy-linked 2-isopropylphenoxy moiety. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical formulations. Structurally, the molecule combines a β-adrenergic receptor antagonist-like backbone (propan-2-ol) with a piperazine-based pharmacophore, a design common in α-1 adrenoceptor antagonists or serotonin receptor modulators . The 4-methoxyphenyl group on the piperazine ring may influence receptor selectivity, while the 2-isopropylphenoxyethoxy side chain likely affects lipophilicity and membrane permeability.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36N2O4.2ClH/c1-20(2)24-6-4-5-7-25(24)31-17-16-30-19-22(28)18-26-12-14-27(15-13-26)21-8-10-23(29-3)11-9-21;;/h4-11,20,22,28H,12-19H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUSNQNPWGIFQQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCCOCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a synthetic compound with a complex structure that has garnered attention for its potential therapeutic applications, particularly in the context of neurological and psychiatric disorders. Its molecular formula is C25H38Cl2N2O4, and it has a molecular weight of 501.49 g/mol. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The compound exhibits a range of biological activities primarily attributed to its structural components. The piperazine moiety is known for its interaction with various neurotransmitter receptors, particularly serotonin and dopamine receptors, which are critical in the modulation of mood and behavior.
- Dopamine Receptor Modulation : The compound has been explored for its potential in treating cocaine addiction by acting as a long-acting dopamine receptor modulator. This suggests a role in reducing the rewarding effects associated with cocaine use.
- Serotonin Receptor Interaction : The presence of the methoxyphenyl group may enhance affinity for serotonin receptors, which could contribute to anxiolytic or antidepressant effects.
- Antagonistic Activity : Research indicates that compounds with similar structures can exhibit antagonistic properties at adrenergic receptors, which are implicated in various cardiovascular conditions and benign prostatic hyperplasia (BPH) .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(2-(2-Isopropylphenoxy)ethoxy)-3-(4-(4-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride.
Study 1: Cocaine Addiction
A study highlighted the efficacy of similar compounds in reducing cocaine-seeking behavior in animal models. The findings suggest that modulation of dopamine pathways can significantly alter addiction-related behaviors, supporting the hypothesis that this compound may have therapeutic potential in substance abuse disorders.
Study 2: Antidepressant Effects
Another investigation focused on the serotonin receptor interactions of structurally related compounds. Results indicated that these compounds could enhance serotonin levels in synaptic clefts, leading to improved mood and reduced anxiety symptoms in preclinical models.
Data Table: Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
The following structurally related piperazinylpropanol derivatives highlight key similarities and differences in substituents, physicochemical properties, and pharmacological implications:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Receptor Binding: The 4-methoxyphenyl group (common in the target and ) is associated with serotonin receptor (5-HT1A) modulation, while 2-methoxyphenyl () favors α-1 adrenoceptor antagonism .
Physicochemical Properties: The dihydrochloride salt in the target compound and improves aqueous solubility, critical for parenteral formulations. Lipophilicity trends: Naphthyloxy () > Allylphenoxy () > Isopropylphenoxyethoxy (Target) > Nitrophenoxy (), impacting blood-brain barrier penetration .
Synthetic Accessibility: The ethoxy linker in the target compound may require multi-step synthesis compared to simpler phenoxy derivatives (e.g., ). Piperazine functionalization methods are well-documented across sources .
Research Findings and Implications
- Receptor Selectivity: The target’s 4-methoxyphenylpiperazine moiety aligns with compounds showing 5-HT1A affinity (Ki < 50 nM in analogs), while the 2-isopropylphenoxyethoxy group may reduce off-target effects compared to chlorinated derivatives .
- Metabolic Stability : Allyl and nitro substituents () are prone to oxidative metabolism, whereas the target’s isopropyl group may confer longer half-life .
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 40–60°C during nucleophilic substitutions to minimize side reactions.
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic reactions .
- Purity validation : Employ HPLC (C18 column, acetonitrile/water + 0.1% TFA) to monitor intermediates.
Basic: Which characterization techniques are essential for confirming the compound’s structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) :
- ¹H/¹³C NMR : Verify substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm, piperazine protons at δ 2.5–3.5 ppm) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected at m/z 503.3 for C₂₇H₃₈Cl₂N₂O₄) .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
Advanced: How can researchers resolve contradictions in reported pharmacological data (e.g., receptor binding vs. functional assays)?
Answer:
Discrepancies may arise from assay conditions or receptor subtype selectivity. Methodological approaches include:
- Competitive binding assays : Use radiolabeled ligands (e.g., [³H]spiperone for dopamine D2/D3 receptors) to compare affinity across studies .
- Functional selectivity profiling : Measure cAMP inhibition (GPCR activity) vs. β-arrestin recruitment to identify biased signaling .
- Computational docking : Model interactions with receptor subtypes (e.g., serotonin 5-HT₁A vs. adrenergic α₁) using Schrödinger Suite or AutoDock .
Example contradiction : If a study reports high D2 affinity but low in vivo efficacy, assess metabolic stability via liver microsome assays to rule out rapid clearance .
Advanced: What strategies are recommended for improving aqueous solubility without compromising CNS penetration?
Answer:
- Salt selection : Dihydrochloride salts enhance solubility but may reduce blood-brain barrier (BBB) permeability. Compare with mesylate or tartrate salts .
- Prodrug design : Introduce ester groups (e.g., acetylated propanol) that hydrolyze in vivo .
- Co-solvent systems : Use cyclodextrin complexes (e.g., HP-β-CD) for in vitro assays without altering lipophilicity .
Q. Data-driven approach :
| Strategy | Solubility (mg/mL) | LogP | BBB Score (PAMPA) |
|---|---|---|---|
| Free base | 0.12 | 3.8 | 0.65 |
| Dihydrochloride | 1.4 | 2.1 | 0.45 |
| HP-β-CD complex | 5.2 | 3.5 | 0.60 |
Advanced: How should researchers address discrepancies in enantiomeric purity during asymmetric synthesis?
Answer:
- Chiral chromatography : Use Chiralpak AD-H columns (heptane/ethanol/DEA) to separate enantiomers and quantify purity .
- Circular Dichroism (CD) : Correlate optical rotation ([α]D²⁵) with crystallography data to assign absolute configuration .
- Kinetic resolution : Optimize reaction time and temperature to favor one enantiomer (e.g., 24 hrs at –20°C for >95% ee) .
Case study : If a batch shows 80% ee instead of >95%, analyze reaction intermediates for racemization using LC-MS/MS .
Advanced: What experimental designs are optimal for evaluating metabolic stability and cytochrome P450 interactions?
Answer:
Q. Critical parameters :
- Half-life (t₁/₂) : <30 mins suggests rapid metabolism.
- Clₜₙₜ (intrinsic clearance) : >50 mL/min/kg indicates hepatic extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
